(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride
Overview
Description
(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxylic acid functional groups. This compound is known for its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The process typically includes the formation of a chelation-controlled transition state during a 5-exo-tet ring closure reaction, which ensures high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of zinc and magnesium enolates to achieve the desired stereochemistry. The synthesis is carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong nucleophiles under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
Scientific Research Applications
(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including ACE inhibitors and antibiotics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Quinine: An alkaloid with a similar piperidine structure, used as an antimalarial drug.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and carboxylic acid functionalities, used in drug research.
Ertapenem: A beta-lactam antibiotic with a similar piperidine ring structure.
Uniqueness
(2S,4S)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKITWJAUZNSB-FHAQVOQBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@H]1O)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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